molecular formula C7H5ClFNO2 B12950796 2-(4-Chloro-5-fluoropyridin-3-yl)acetic acid

2-(4-Chloro-5-fluoropyridin-3-yl)acetic acid

Cat. No.: B12950796
M. Wt: 189.57 g/mol
InChI Key: DVNOQCDONLDXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-5-fluoropyridin-3-yl)acetic acid is a chemical compound with the molecular formula C7H5ClFNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of both chlorine and fluorine atoms in the pyridine ring makes this compound particularly interesting due to the unique properties imparted by these halogens.

Properties

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

IUPAC Name

2-(4-chloro-5-fluoropyridin-3-yl)acetic acid

InChI

InChI=1S/C7H5ClFNO2/c8-7-4(1-6(11)12)2-10-3-5(7)9/h2-3H,1H2,(H,11,12)

InChI Key

DVNOQCDONLDXIY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)Cl)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with appropriate nucleophiles .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of efficient fluorinating and chlorinating agents is crucial in these processes .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-5-fluoropyridin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
2-(4-Chloro-5-fluoropyridin-3-yl)acetic acid has been investigated for its potential therapeutic properties, particularly as an inhibitor of specific enzymes involved in disease pathways. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development aimed at treating conditions such as cancer and bacterial infections.

Case Study: Enzyme Inhibition
Research has shown that compounds similar to this compound can inhibit enzymes like dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis. Such inhibition can lead to reduced cell proliferation in certain cancers .

Antibacterial Activity

Mechanism of Action
The compound exhibits antibacterial properties by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways. Its fluoro-substituted pyridine moiety enhances its binding affinity to bacterial targets, increasing its efficacy against gram-positive bacteria .

Case Study: Antibacterial Evaluation
In a study evaluating various derivatives of pyridine-based compounds, this compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) indicating its potential as a therapeutic agent .

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of 4-chloro-5-fluoropyridine with acetic acid under controlled conditions. The reaction parameters are crucial for maximizing yield and purity.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-5-fluoropyridin-3-yl)acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of reactive functional groups. The halogen atoms may enhance binding affinity and specificity to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-5-fluoropyridin-3-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Biological Activity

2-(4-Chloro-5-fluoropyridin-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of halogen atoms, such as chlorine and fluorine, on the pyridine ring enhances its reactivity and interaction with biological targets. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_{7}H6_{6}ClF1_{1}N1_{1}O2_{2}, with a molecular weight of approximately 189.57 g/mol. The compound features a pyridine ring substituted at the 4-position with chlorine and at the 5-position with fluorine, along with an acetic acid moiety. This configuration contributes to its distinctive chemical properties and biological activities.

Anticancer Activity

Research has demonstrated that derivatives of pyridine compounds, including this compound, exhibit promising anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cells. The mechanism involves the activation of apoptotic pathways mediated by increased levels of p53 protein and caspase-3 cleavage .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50_{50} (µM)Mechanism of Action
This compoundMCF-7TBDApoptosis induction via p53 activation
DoxorubicinMCF-70.5DNA intercalation
Novel derivativeCEM-13<0.1Apoptosis induction

Antibacterial Activity

The antibacterial potential of related pyridine derivatives has also been explored extensively. Compounds similar to this compound have shown activity against gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating significant potency compared to traditional antibiotics .

Table 2: Antibacterial Activity of Pyridine Derivatives

CompoundBacterial StrainMIC (µg/mL)Activity
This compoundStaphylococcus aureusTBDModerate
LinezolidStaphylococcus aureus1Standard reference
Novel derivativeEnterococcus faecalis<0.25Superior to linezolid

Case Studies

In a recent study focusing on structure-activity relationships (SAR), modifications to the pyridine ring were found to significantly enhance biological activity. The introduction of electron-withdrawing groups like fluorine was correlated with increased binding affinity to target proteins involved in cancer progression . Further molecular docking studies indicated that these compounds could effectively bind to the active sites of key enzymes implicated in bacterial resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-(4-Chloro-5-fluoropyridin-3-yl)acetic acid?

  • Methodological Answer : Synthesis typically involves halogenation and functional group coupling. For pyridine derivatives, fluorination and chlorination can be achieved via nucleophilic aromatic substitution (NAS) using reagents like POCl₃ or SF₄. Acetic acid side-chain introduction may employ alkylation or coupling reactions, such as Suzuki-Miyaura cross-coupling for aryl-alkyl bond formation. Precursor compounds like 2-chloro-5-fluoro-pyridine-4-carboxylic acid (CAS 884494-74-0) suggest analogous synthetic routes involving halogenated intermediates .

Q. How can the purity of this compound be assessed in laboratory settings?

  • Methodological Answer : Titration with a standardized base (e.g., NaOH) can determine carboxylic acid content, similar to acetic acid titration methods using phenolphthalein as an indicator . Complementary techniques include:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) for quantifying impurities.
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity and detect halogenated byproducts.

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as halogenated pyridines are prone to decomposition under acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G*) can model electronic effects of the chloro-fluoro substituents. The electron-withdrawing nature of -F and -Cl groups lowers the pyridine ring’s electron density, favoring electrophilic attack at the 3-position. Comparative studies with analogs like 2-fluoro-5-(4-fluorophenyl)pyridine (Acta Cryst. E68, o2070) validate computational predictions .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

  • Methodological Answer :

  • Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers) causing peak splitting.
  • X-ray Crystallography : Single-crystal analysis (as in Acta Cryst. E68, o2070) provides definitive structural confirmation and identifies polymorphic variations .
  • Mass Spectrometry (HRMS) : Detect isotopic patterns (e.g., ³⁵Cl/³⁷Cl) to confirm molecular composition .

Q. What strategies optimize solubility for in vitro biological assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO:water mixtures (≤5% DMSO) to enhance solubility without denaturing proteins.
  • pH Adjustment : Deprotonate the carboxylic acid group at pH > 4.5 to improve aqueous solubility.
  • Salt Formation : Prepare sodium or potassium salts via neutralization with NaOH/KOH .

Q. How does the compound’s structure influence its potential as a pharmacophore in drug design?

  • Methodological Answer : The pyridine-acetic acid scaffold offers hydrogen-bonding sites (COOH, N-heterocycle) for target binding. Fluorine enhances metabolic stability and bioavailability via C-F bond strength. Analogous compounds, such as 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, demonstrate utility in medicinal chemistry for receptor targeting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.